4-(3,4-Difluorophenyl)-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C8H5F2N3 |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5F2N3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
YIFMCPBILKOQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,6-Difluorobenzyl Azide with Dihalo Compounds (Patent WO2014072992A1)
A specific method related to the synthesis of fluorinated triazole compounds involves the reaction of 2,6-difluorobenzyl azide with 2,3-dihalo compounds in the presence of suitable solvents such as 1,4-dioxane, isopropyl alcohol, or ethylene glycol.
Reaction Scheme :
$$
\text{2,6-difluorobenzyl azide} + \text{2,3-dihalo compound} \rightarrow \text{triazole compound}
$$Halogen Variations : Chlorine, fluorine, bromine, or iodine can be present as halogens on the dihalo compound.
- Reaction Conditions : Solvent choice and temperature control are critical for optimizing yield.
- Outcome : Formation of triazole derivatives with difluorophenyl substitution.
- Further Functionalization : The intermediate triazole can be aminated to produce related compounds such as Rufinamide.
Although the patent focuses on 2,6-difluorobenzyl azide, the methodology can be adapted for 3,4-difluorophenyl azides or related precursors to synthesize 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole .
| Parameter | Details |
|---|---|
| Reactants | 2,6-Difluorobenzyl azide + 2,3-dihalo compound |
| Solvents | 1,4-Dioxane, isopropyl alcohol, ethylene glycol |
| Halogen Variants | Cl, F, Br, I |
| Temperature | Not explicitly stated, typically moderate heat |
| Product | Fluorinated triazole derivatives |
| Further Steps | Amination for Rufinamide synthesis |
This method is robust for fluorinated triazoles and can be tailored for the 3,4-difluorophenyl substitution pattern.
Phosphonate-Azide Cyclization (Recent ACS Publication, 2024)
A recent synthetic advancement involves the reaction of β-carbonyl phosphonates with azides to produce multisubstituted 1,2,3-triazoles, including fluorinated variants.
-
- High yields (87–92%) for fluorinated triazoles.
- Use of bases such as 5 M potassium hydroxide (KOH) in DMSO.
- Mild conditions without the need for excess fluoride sources.
- Applicable for synthesizing 4-fluorinated triazoles, which is chemically close to the 3,4-difluorophenyl substitution.
-
- Base: Cs2CO3 or 5 M KOH (aq)
- Solvent: DMSO
- Temperature: Typically ambient to moderate heat
- Reaction time: Approximately 30 minutes for bicyclic triazoles
-
- Efficient synthesis of fluorinated triazoles.
- Avoids stringent conditions and excess fluoride reagents.
- High selectivity and yield.
| Parameter | Details |
|---|---|
| Reactants | β-Carbonyl phosphonates + azides |
| Base | Cs2CO3 or 5 M KOH (aq) |
| Solvent | DMSO |
| Temperature | Ambient to moderate heat |
| Reaction Time | ~30 minutes |
| Yield | 87–92% |
| Product | Fluorinated 1,2,3-triazoles |
This method is promising for synthesizing 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole by selecting appropriate phosphonate and azide precursors bearing the difluorophenyl group.
Epoxypropyl Triazole Ring Formation (Korean Patent KR100196652B1)
Another synthetic route involves the reaction of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with 1,2,4-triazole and potassium fluoride in dimethylacetamide solvent.
-
- Temperature: 85 °C
- Reaction Time: 6 hours
- Solvent: Dimethylacetamide (DMAc)
- Work-up: Concentration under reduced pressure, extraction with ethyl acetate and saline, drying over MgSO4, filtration.
-
- The epoxypropyl intermediate undergoes nucleophilic ring opening and triazole formation.
- Potassium fluoride acts as a fluoride source and base.
- The process yields fluorinated triazole derivatives with high purity after work-up.
Though this patent primarily involves 1,2,4-triazole derivatives, the methodology provides insights into fluorinated phenyl-substituted triazole synthesis and could be adapted for 1,2,3-triazole systems.
| Parameter | Details |
|---|---|
| Reactants | Epoxypropyl difluorophenyl triazole + 1,2,4-triazole + KF·2H2O |
| Solvent | Dimethylacetamide |
| Temperature | 85 °C |
| Reaction Time | 6 hours |
| Work-up | Extraction, drying, filtration |
| Product | Fluorinated triazole derivatives |
This method is useful for constructing fluorinated triazole rings via epoxy ring-opening under fluoride conditions.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CuAAC (General) | Azide + Alkyne | Cu(I) catalyst, mild solvents | High | Regioselective 1,4-disubstituted triazoles |
| 2,6-Difluorobenzyl Azide + Dihalo | 2,6-Difluorobenzyl azide + dihalo | 1,4-dioxane or IPA, moderate heat | Not specified | Adaptable for difluorophenyl triazoles |
| β-Carbonyl Phosphonate + Azide | β-Carbonyl phosphonate + azide | KOH (5 M), DMSO, ~30 min | 87–92 | Efficient for fluorinated triazoles |
| Epoxypropyl Triazole + KF | Epoxypropyl difluorophenyl triazole + KF | DMAc, 85 °C, 6 h | Not specified | Fluoride-mediated ring-opening triazole synthesis |
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in the presence of a catalyst
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with triazole moieties have shown promising results in inhibiting the growth of tumor cells by targeting specific kinases involved in cancer progression .
Case Study:
- Compound: 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives
- Target: MKN-45 and H460 cancer cell lines
- Results: IC50 values were reported as low as 51 nM, indicating high potency compared to standard treatments like sorafenib .
Antimicrobial Properties
The triazole scaffold is known for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies have demonstrated that compounds containing the triazole structure can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole | Staphylococcus aureus | 0.125 µg/mL |
| 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole | Escherichia coli | 0.250 µg/mL |
| 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole | Pseudomonas aeruginosa | 0.500 µg/mL |
These findings indicate that the compound's structural modifications can enhance its antibacterial efficacy compared to traditional antibiotics .
Structural Modifications and SAR Studies
Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or phenyl substituents can lead to improved biological activity.
Case Study:
- Research Focus: Investigating how different substitutions on the triazole ring affect biological activity.
- Findings: Certain substitutions resulted in enhanced binding affinity to biological targets and improved solubility profiles .
Antiviral Applications
Recent studies have also explored the antiviral potential of triazoles against various viral infections. The ability of these compounds to interfere with viral replication mechanisms makes them candidates for further investigation in antiviral drug development.
Table 2: Antiviral Activity of Triazole Derivatives
| Compound | Viral Target | IC50 (µM) |
|---|---|---|
| 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole | SARS-CoV-2 | 0.005 |
| 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole | HIV | 0.010 |
These results highlight the compound's potential as a therapeutic agent against emerging viral threats .
Conclusion and Future Directions
The applications of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole span across multiple domains in medicinal chemistry. Its promising anticancer and antimicrobial properties make it a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance therapeutic efficacy against resistant strains of pathogens.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects of Substituents
The biological and chemical behavior of triazole derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl and trifluoromethyl groups enhance stability and reactivity but may complicate synthesis (e.g., Sonogashira coupling for CF3 analogs ).
- Halogen Effects: Chlorine in 1-(3-chloro-4-fluorophenyl)-...triazole increases electronegativity compared to fluorine, possibly enhancing binding affinity in target proteins .
Q & A
Q. Key Considerations :
- Purification via column chromatography (ethyl acetate/hexane) or recrystallization.
- Yields typically range from 45–60%, with higher yields achieved using nanostructured catalysts like Ag-Zn-based systems .
What analytical techniques are critical for confirming the structure and purity of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole?
Basic Research Focus
A multi-technique approach is required:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 222–225 .
- X-ray Crystallography : Confirms bond angles (e.g., triazole ring planarity) and fluorine positioning .
Advanced Tip : Use DFT calculations (CAM-B3LYP/6-311+G(d)) to validate electronic properties and compare with experimental data .
How can computational methods elucidate the electronic and nonlinear optical (NLO) properties of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives?
Advanced Research Focus
Density Functional Theory (DFT) studies reveal:
- Solvent Effects : Polar solvents (ε > 20) enhance hyperpolarizability (β) due to increased dipole-dipole interactions. For example, in water (ε = 78.4), β values for triazole derivatives increase by 30–50% compared to gas phase .
- Substituent Impact : Fluorine atoms lower the HOMO-LUMO gap (4.2–4.5 eV) compared to non-fluorinated analogs (5.0–5.5 eV), enhancing charge transfer .
Q. Methodology :
Optimize geometry using PCM-DFT at the CAM-B3LYP/6-311+G(d) level.
Calculate static hyperpolarizabilities (β, γ) to assess NLO potential .
What strategies are effective for evaluating the biological activity of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives?
Advanced Research Focus
Stepwise Experimental Design :
Antimicrobial Screening :
- Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC values). Fluorinated triazoles often show MICs of 8–32 µg/mL, outperforming non-fluorinated analogs .
Anticancer Assays :
Q. Table 1: Comparative Bioactivity of Triazole Derivatives
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| 4-(3,4-Difluorophenyl) | 16–32 | 12.5–25.0 |
| 4-(4-Chlorophenyl) | 32–64 | 25.0–50.0 |
| 4-(Benzyl) | 64–128 | >50 |
| Data compiled from |
How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorinated triazoles?
Advanced Research Focus
Contradictions often arise from:
Q. Resolution Strategy :
Use crystallographic data to confirm substituent orientation .
Normalize activity data by lipophilicity (logP) using HPLC-derived measurements .
What catalytic systems improve yield and regioselectivity in triazole synthesis?
Q. Advanced Research Focus
Q. Optimization Example :
- Catalyst: Ag-ZnO (5 mol%)
- Solvent: Ethanol/H₂O (1:1)
- Yield: 85% for 4-(3,4-difluorophenyl)-1H-1,2,3-triazole .
How do solvent polarity and substituents affect the physicochemical properties of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole?
Q. Advanced Research Focus
- Solvent Polarity :
- Substituent Effects :
What methodologies address challenges in scaling up triazole synthesis for preclinical studies?
Q. Advanced Research Focus
Q. Case Study :
- Scale: 100 g batch
- Yield: 78% using Cu(I)/TBTA in a microfluidic reactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
